molecular formula C11H11NO4 B8789488 o-Nitro-zimtsaure-athylester

o-Nitro-zimtsaure-athylester

Cat. No. B8789488
M. Wt: 221.21 g/mol
InChI Key: TYYXOWPEFVCPDV-UHFFFAOYSA-N
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Patent
US07375115B2

Procedure details

To a solution of ethyl 3-(2-nitrophenyl)acrylate (1.11 g) in diethyl ether (30 mL) was added a 1M diisobutylaluminum hydride solution in hexane (15.0 mL) under ice cooling. After stirring the solution under ice cooling for 1 hour, diethyl ether, water (0.6 mL) and a 15% aqueous sodium hydroxide solution (0.6 mL) were added thereto. The solution was stirred at room temperature for 15 minutes. Water (1.8 mL) was then added and the solution was stirred at room temperature for 15 minutes. Anhydrous magnesium sulfate was added to the solution and filtered. The filtrate was concentrated under reduced pressure. To a solution of the resulting residue in ethanol (50 mL) was added 10% palladium-carbon (200 mg). The mixture was stirred at room temperature under hydrogen atmosphere for 89 hours. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by column chromatography (silica gel, hexane:ethyl acetate=1:2) to give the title compound (660 mg).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]=[CH:11][C:12](OCC)=[O:13])([O-])=O.[H-].C([Al+]CC(C)C)C(C)C.[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>C(OCC)C.CCCCCC.O>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][CH2:12][OH:13] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C=CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Three
Name
Quantity
0.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0.6 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.8 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring the solution under ice cooling for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To a solution of the resulting residue in ethanol (50 mL) was added 10% palladium-carbon (200 mg)
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature under hydrogen atmosphere for 89 hours
Duration
89 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (silica gel, hexane:ethyl acetate=1:2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 660 mg
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.